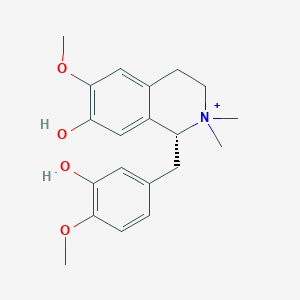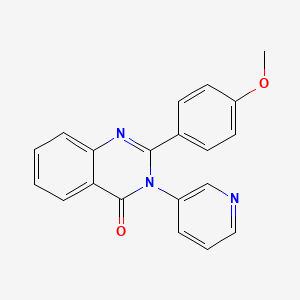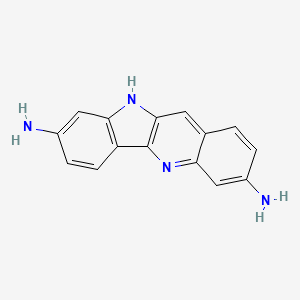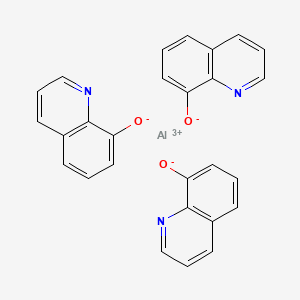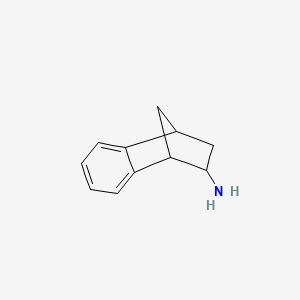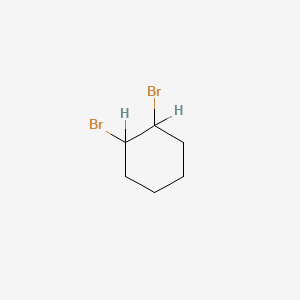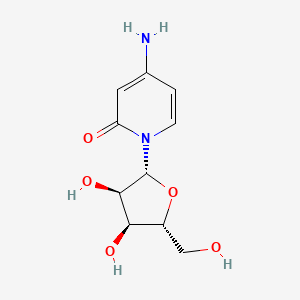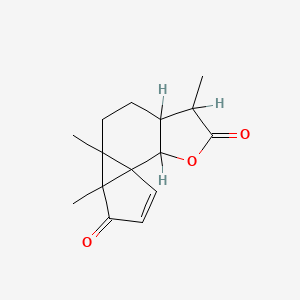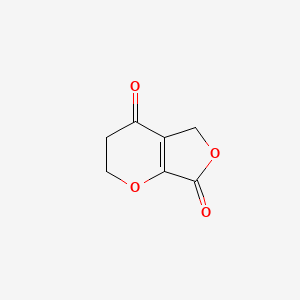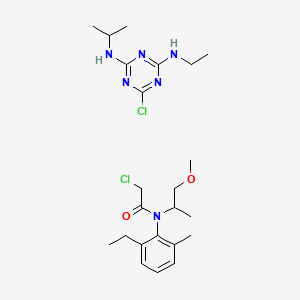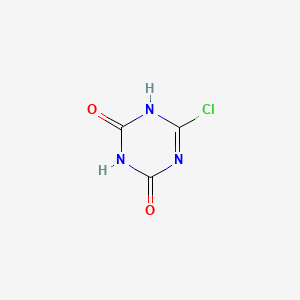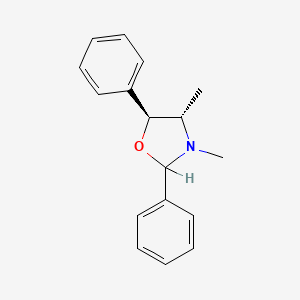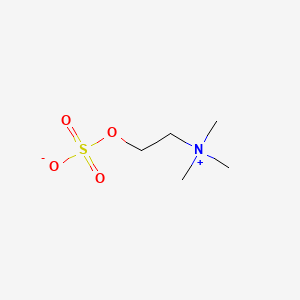
コリン硫酸塩
概要
説明
Choline sulfate is an ammonium betaine that is the conjugate base of choline hydrogen sulfate, obtained by deprotonation of the sulfate OH group. It is an ammonium betaine and a member of choline sulfates. It is a conjugate base of a choline hydrogen sulfate.
A basic constituent of lecithin that is found in many plants and animal organs. It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism.
科学的研究の応用
微生物生態学
コリン硫酸塩は、微生物生態学において重要な役割を果たします。 それは、炭素(C)、窒素(N)、硫黄(S)の貯蔵源として機能し、浸透圧保護物質として作用します {svg_1}。微生物は、特に栽培土壌などの硫黄が制限されている環境において、元素の補充のためにコリン硫酸塩を利用します。 コリンスルファターゼ(betC)遺伝子は、特にリゾビウム科の微生物に存在しており、共生状態において元素枯渇を防ぐための重要性を示しています {svg_2}。
環境バイオテクノロジー
環境バイオテクノロジーにおいて、コリン硫酸塩は脱硫プロセスに関与しています。 それは、コリンスルファターゼと共に使用され、ストレス条件下での微生物の生存に不可欠なグリシンベタインなどの浸透圧保護物質の生産を開始します {svg_3}。この応用は、さまざまなバイオテクノロジープロセスにおける微生物の回復力を理解し、強化するために重要です。
石炭脱硫
コリン硫酸塩は、石炭の酸化脱硫に使用されます。 超音波の存在下で、コリン塩化物ベースの深共晶溶媒(DES)を使用して、コリン硫酸塩は石炭から硫黄化合物を除去するのに役立ちます。これは、石炭燃焼中の硫黄排出によって引き起こされる大気汚染を削減するために不可欠です {svg_4}。この革新的なアプローチは、よりクリーンでエネルギー効率の高い石炭利用への道を提供します。
栄養科学
栄養科学において、コリン硫酸塩はヒトの代謝における役割について研究されています。 コリンの腸内微生物による代謝は、トリメチルアミン(TMA)の生成につながる可能性があります。これは、次に肝臓でトリメチルアミン-N-オキシド(TMAO)に変換されます {svg_5}。このプロセスを理解することは、食事と健康におけるコリン硫酸塩の影響を探る上で不可欠です。
土壌科学
コリン硫酸塩は、土壌科学における微生物バイオマスの回転中の硫黄源としての可能性について調査されています。 それは、土壌の健康と肥沃度を維持するために不可欠な、地球規模の硫黄のリサイクルに貢献すると推測されています {svg_6}。この分野の研究は、さまざまな土壌タイプにおけるコリン硫酸塩の分布と機能に焦点を当てています。
真菌生理学
真菌におけるコリン硫酸塩の調節は、もう1つの興味深い分野です。特定の真菌におけるコリン硫酸塩の高レベルは、元素枯渇イベント中に細胞の飢餓を防ぐための推定上の役割を示唆しています。 生理学的研究では、真菌における元素栄養を満たすために、コリン硫酸塩がどのように貯蔵され、加水分解されるかを理解することを目指しています {svg_7}。
作用機序
Target of Action
Choline sulfate primarily targets the central nervous system (CNS) as it is a precursor to acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in nerve conduction throughout the CNS . Choline sulfate is also important for gallbladder regulation, liver function, and the formation of lecithin, a key lipid .
Mode of Action
Choline sulfate interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Choline sulfate is involved in the synthesis of acetylcholine, trimethylamine (TMA), betaine, and phospholipids . Most choline converts to phosphatidylcholine, a major phospholipid that helps build fat-carrying proteins . Phosphatidylcholine helps carry fat away from the liver .
Pharmacokinetics
It is known that choline sulfate is needed for good nerve conduction throughout the cns as it is a precursor to acetylcholine . It is also needed for gallbladder regulation, liver function, and the formation of lecithin .
Action Environment
Choline sulfate has two putative roles in microorganisms: as a reservoir of carbon, nitrogen, and sulfur, and as osmoprotectants . This information is crucial in determining the role of choline sulfate in soils, particularly in cultivated soils where sulfur is limiting . Therefore, environmental factors such as soil composition and microbial presence can influence the action, efficacy, and stability of choline sulfate .
Safety and Hazards
将来の方向性
The potential importance of choline sulfate in global S recycling requires further clarification . The Future Directions in Choline Symposium hosted by the University of North Carolina Nutrition Research Institute (UNC NRI) discussed the progress of the last 25 years, and part of the discussion was on where the next 25 years of choline research should lead us .
生化学分析
Biochemical Properties
Choline sulfate is involved in several biochemical reactions, primarily as a methyl donor and a precursor for the synthesis of phosphatidylcholine and acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline kinase, which phosphorylates choline to produce phosphocholine. This reaction is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. Additionally, choline sulfate is a substrate for choline acetyltransferase, which catalyzes the formation of acetylcholine, a critical neurotransmitter involved in muscle contraction and other nervous system functions .
Cellular Effects
Choline sulfate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, choline sulfate is vital for maintaining cell membrane integrity and fluidity. It also plays a role in the synthesis of sphingomyelin and other phospholipids, which are crucial for cell signaling and membrane structure. Furthermore, choline sulfate impacts gene expression by serving as a methyl donor in the methylation of DNA and histones, thereby regulating gene activity .
Molecular Mechanism
At the molecular level, choline sulfate exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell membrane, facilitating its uptake and utilization. Choline sulfate is also involved in enzyme activation and inhibition. For instance, it activates choline kinase and choline acetyltransferase, promoting the synthesis of phosphatidylcholine and acetylcholine, respectively. Additionally, choline sulfate influences gene expression by donating methyl groups to DNA and histones, leading to changes in chromatin structure and gene activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of choline sulfate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Choline sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and high temperatures. Long-term studies have shown that choline sulfate can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of choline sulfate vary with different dosages in animal models. At low to moderate doses, choline sulfate has been shown to support normal cellular function and metabolism. At high doses, it can lead to toxic effects, including liver damage and disruptions in lipid metabolism. Studies in animal models have identified threshold effects, where the benefits of choline sulfate are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
Choline sulfate is involved in several metabolic pathways, including oxidation, phosphorylation, and acetylation. It is oxidized to betaine, which serves as a methyl donor in various biochemical reactions. Choline sulfate is also phosphorylated by choline kinase to produce phosphocholine, a precursor for phosphatidylcholine synthesis. Additionally, it is acetylated by choline acetyltransferase to form acetylcholine. These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various physiological functions .
Transport and Distribution
Choline sulfate is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacteria like Bacillus subtilis, choline sulfate is taken up by a high-affinity ATP-binding cassette (ABC) transport system. This system ensures efficient uptake and accumulation of choline sulfate in the cytoplasm, where it can exert its osmoprotective effects. In higher organisms, choline sulfate is distributed to various tissues, including the liver, where it is metabolized and utilized for the synthesis of essential biomolecules .
Subcellular Localization
The subcellular localization of choline sulfate is critical for its activity and function. It is primarily localized in the cytoplasm, where it participates in various metabolic reactions. Choline sulfate is also found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis of phospholipids and other membrane components. Additionally, choline sulfate can be localized to specific cellular compartments through targeting signals and post-translational modifications, ensuring its proper distribution and function within the cell .
特性
IUPAC Name |
2-(trimethylazaniumyl)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCQAWGXWVRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274271 | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4858-96-2 | |
| Record name | Choline O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | choline sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLINE O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological role of choline sulfate in plants?
A1: Choline sulfate serves as a significant sulfur reservoir in plants. [, ] It can account for a substantial portion of the soluble organic compounds produced after plants absorb sulfate. [] This is particularly important under sulfur-deficient conditions. []
Q2: Do all plants utilize choline sulfate for sulfur storage?
A3: Not necessarily. Research on the halophytic genus Limonium revealed that while all studied species accumulated choline-O-sulfate, only a few used glycine betaine, a common plant osmolyte. [] Most species in this genus accumulated beta-alanine betaine instead. This suggests an evolutionary shift in osmolyte preference, potentially minimizing competition for choline between different metabolic pathways. []
Q3: Is choline sulfate metabolism similar across different organisms?
A5: While the fundamental metabolic pathways might share similarities, variations exist. For instance, in the fungus Aspergillus niger, choline sulfate acts as a reserve sulfur source in conidiospores. [] The fungus dedicates a significant portion of its spore weight to this compound, highlighting its importance in fungal development. []
Q4: What is the molecular formula and weight of choline sulfate?
A4: The molecular formula of choline sulfate is C5H15NO4S, and its molecular weight is 185.24 g/mol.
Q5: What spectroscopic techniques are useful for characterizing choline sulfate?
A7: Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable. A recent study utilized quantum-mechanical driven 1H iterative full spin analysis to fully assign the 1H NMR spectrum of choline sulfate, revealing complex peak patterns due to heteronuclear and non-first-order coupling. []
Q6: How is choline sulfate quantified in biological samples?
A8: Fast atom bombardment mass spectrometry (FAB-MS) has been successfully employed to analyze quaternary ammonium compounds, including choline sulfate, in plant tissues. [] This technique allows for the identification and quantification of these compounds in complex biological matrices.
Q7: Does choline sulfate have any catalytic properties?
A9: Yes, research has explored the catalytic properties of choline sulfate-based ionic liquids. For instance, a choline sulfate ionic liquid supported on porous graphitic carbon nitride nanosheets showed enhanced catalytic activity. []
Q8: What are the potential applications of choline sulfate in material science?
A10: Choline sulfate-based ionic liquids have been investigated as potential green solvents and catalysts due to their biodegradability and low toxicity. [] Their unique properties make them attractive alternatives to conventional solvents in various chemical processes.
Q9: How does choline sulfate impact the properties of materials like collagen?
A11: Studies indicate that choline sulfate can interact with collagen, influencing its structure and dynamics. Research using bis-choline sulfate revealed increased molar ellipticity values compared to native collagen, suggesting cross-linking and potential stabilization of the collagen structure. []
Q10: Are there any concerns regarding the stability of choline sulfate in different environments?
A12: The stability of choline sulfate can vary depending on factors such as pH, temperature, and the presence of other chemicals. Research on sulfohydrolases, enzymes that hydrolyze sulfate esters like choline sulfate, highlights the potential for degradation in specific environmental conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


